Enhanced Potency Against zDHHC20 vs. 2-Bromopalmitate (2BP)
Cyano-myracrylamide (CMA) exhibits significantly improved potency for the zDHHC20 enzyme compared to the legacy inhibitor 2-bromopalmitate (2BP). In a cell-free assay with 1 hour of preincubation, CMA achieved an IC50 of 1.35 ± 0.26 µM, which represents a 5-fold enhancement in inhibitory activity over 2BP (IC50 = 5.33 ± 0.77 µM) under identical conditions [1]. This quantitative advantage confirms that CMA more effectively engages the DHHC catalytic domain, enabling more robust enzyme inhibition at lower concentrations.
| Evidence Dimension | zDHHC20 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 1.35 ± 0.26 µM |
| Comparator Or Baseline | 2-Bromopalmitate (2BP): 5.33 ± 0.77 µM |
| Quantified Difference | Approximately 5-fold more potent |
| Conditions | Cell-free assay with purified zDHHC20, 1 hour preincubation |
Why This Matters
For procurement, this 5-fold potency gain translates to requiring less compound per experiment, reducing both material costs and the risk of off-target effects associated with higher dosing.
- [1] Azizi, S. A., Lan, T., Delalande, C., Kathayat, R. S., Banales Mejia, F., Qin, A., ... & Dickinson, B. C. (2021). Development of an Acrylamide-Based Inhibitor of Protein S‑Acylation. ACS Chemical Biology, 16(8), 1546–1556. View Source
